molecular formula C18H13ClN2S B11410256 1-(3-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole

1-(3-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole

Cat. No.: B11410256
M. Wt: 324.8 g/mol
InChI Key: YDGXONOSXIOZKE-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorobenzyl group and a thiophene ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

    Attachment of Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzimidazoles.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole may involve interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which can be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzyl)-2-phenyl-1H-benzimidazole: Similar structure but lacks the thiophene ring.

    2-(thiophen-2-yl)-1H-benzimidazole: Similar structure but lacks the chlorobenzyl group.

Uniqueness

1-(3-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole is unique due to the presence of both the chlorobenzyl and thiophene groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C18H13ClN2S

Molecular Weight

324.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole

InChI

InChI=1S/C18H13ClN2S/c19-14-6-3-5-13(11-14)12-21-16-8-2-1-7-15(16)20-18(21)17-9-4-10-22-17/h1-11H,12H2

InChI Key

YDGXONOSXIOZKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C4=CC=CS4

Origin of Product

United States

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